molecular formula C26H24N2O5S B2574032 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 872199-57-0

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2574032
CAS RN: 872199-57-0
M. Wt: 476.55
InChI Key: XUKVYFQYHPOYEV-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H24N2O5S and its molecular weight is 476.55. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Host-Guest Complex Formation

Research on isoquinoline derivatives, closely related to the compound , has explored their structural aspects and properties, particularly in forming host-guest complexes and salts with different acids. These studies reveal insights into the molecular interactions and fluorescence properties of such compounds, indicating their potential in material science and chemical sensing applications (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity and Molecular Docking

Novel series of quinazolinone analogues have been designed and evaluated for their antitumor activity, showing significant broad-spectrum antitumor effects. Molecular docking studies provide a deeper understanding of their mechanism of action, particularly in inhibiting key proteins involved in cancer cell proliferation. This research underscores the therapeutic potential of quinazolinone derivatives in developing new anticancer agents (Al-Suwaidan et al., 2016).

Synthetic Approaches and Chemical Synthesis

Various studies focus on the synthetic routes to create isoquinoline and quinazolinone derivatives, highlighting the methods for introducing functional groups that could modulate the biological activity and physical properties of these compounds. Such research is crucial for the development of pharmaceuticals and materials with specific desired functionalities (Wenpeng et al., 2014).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of quinolinium derivatives suggest their applicability in optical limiting and other photonic applications. The detailed characterization, including molecular docking and electrostatic potential mapping, provides insights into the electronic structure contributing to their nonlinear optical behavior (Ruanwas et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Some studies have synthesized and tested derivatives of similar structures for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Such compounds show promise as therapeutic agents for diseases where modulation of enzyme activity is beneficial, like Alzheimer's disease and inflammation-related disorders (Khalid et al., 2014).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-17-9-10-18(2)22(13-17)27-25(29)16-28-15-24(34(31,32)20-7-5-4-6-8-20)26(30)21-14-19(33-3)11-12-23(21)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKVYFQYHPOYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide

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